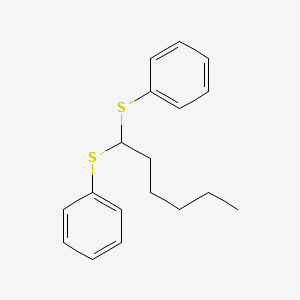
1-Phenylsulfanylhexylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylsulfanylhexylsulfanylbenzene is an organic compound characterized by the presence of phenyl and hexyl groups connected via sulfanyl linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenylsulfanylhexylsulfanylbenzene typically involves the reaction of phenylthiol with hexylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include transition metal complexes, which facilitate the formation of the sulfanyl linkages .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylsulfanylhexylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The phenyl and hexyl groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl and hexyl derivatives.
Scientific Research Applications
1-Phenylsulfanylhexylsulfanylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenylsulfanylhexylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The sulfanyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
- 1-Phenylsulfanylethylsulfanylbenzene
- 1-Phenylsulfanylpropylsulfanylbenzene
- 1-Phenylsulfanylbutylsulfanylbenzene
Comparison: 1-Phenylsulfanylhexylsulfanylbenzene is unique due to its longer hexyl chain, which can influence its physical and chemical properties compared to its shorter-chain analogs. The hexyl chain can affect the compound’s solubility, reactivity, and interactions with other molecules, making it distinct in its applications and behavior .
Properties
CAS No. |
73188-53-1 |
|---|---|
Molecular Formula |
C18H22S2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-phenylsulfanylhexylsulfanylbenzene |
InChI |
InChI=1S/C18H22S2/c1-2-3-6-15-18(19-16-11-7-4-8-12-16)20-17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 |
InChI Key |
OTHOBYJYKFKEMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


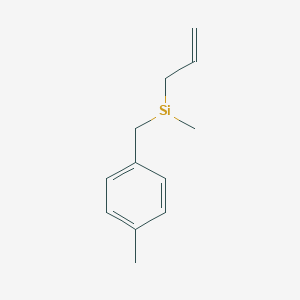
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
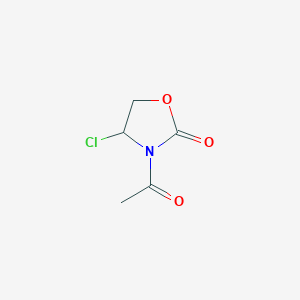
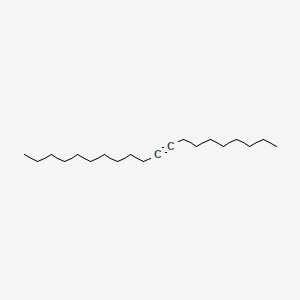
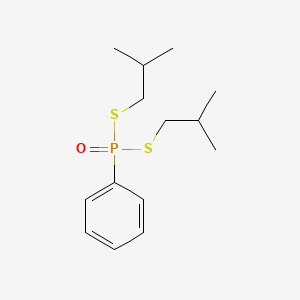

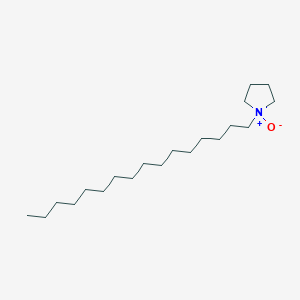
![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
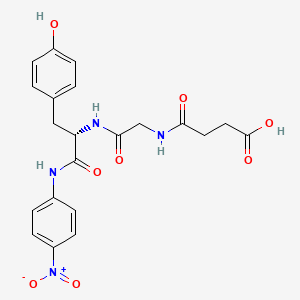
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
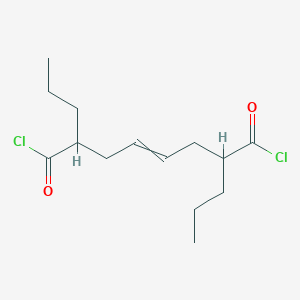
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)

